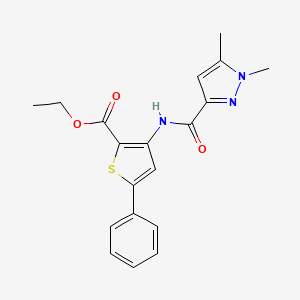![molecular formula C21H21NO2S B6501746 N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide CAS No. 1396799-17-9](/img/structure/B6501746.png)
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide, otherwise known as N-BPT, is a thiophene-based compound which has been used in a variety of scientific research applications. It is a derivative of acetamide, an organic compound with a wide range of applications. N-BPT is known for its ability to modulate the activity of enzymes, receptors, and transporters. It is also known for its ability to interact with proteins, DNA, and other biomolecules.
Scientific Research Applications
N-BPT has been used in a variety of scientific research applications, including the study of enzyme activity, protein-protein interactions, and DNA-protein interactions. It has also been used to study the effects of drugs on the body, as well as the effects of environmental toxins. Additionally, N-BPT has been used to study the effects of hormones on cell growth and development.
Mechanism of Action
N-BPT acts by modulating the activity of enzymes, receptors, and transporters. It interacts with proteins, DNA, and other biomolecules, and is known to affect the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, N-BPT can modulate the activity of receptors and transporters, which can affect the absorption and distribution of drugs, hormones, and other compounds.
Biochemical and Physiological Effects
N-BPT has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. Additionally, N-BPT has been shown to affect the activity of receptors and transporters, which can affect the absorption and distribution of drugs, hormones, and other compounds. Furthermore, N-BPT has been shown to interact with proteins, DNA, and other biomolecules, which can affect the activity of enzymes, receptors, and transporters.
Advantages and Limitations for Lab Experiments
N-BPT has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively pure. Additionally, N-BPT is relatively stable, making it suitable for long-term laboratory studies. Furthermore, N-BPT is relatively non-toxic, making it suitable for use in laboratory studies involving animals.
However, there are some limitations to using N-BPT in laboratory experiments. It is difficult to obtain in large quantities, making it unsuitable for large-scale studies. Additionally, N-BPT is relatively expensive, making it less cost-effective for laboratory experiments.
Future Directions
There are several potential future directions for research involving N-BPT. One potential direction is to further explore its ability to modulate the activity of enzymes, receptors, and transporters. Additionally, further research could be done to explore its ability to interact with proteins, DNA, and other biomolecules. Another potential direction is to explore its potential applications in drug design and development. Additionally, further research could be done to explore its potential applications in the treatment of diseases. Finally, further research could be done to explore its potential applications in environmental toxicology.
Synthesis Methods
N-BPT can be synthesized in a variety of ways, depending on the desired end product. The most common method of synthesis involves the reaction of acetamide with 4-bromo-2-chloro-1,1'-biphenyl in the presence of sodium hydroxide, followed by the addition of thiophene-2-yl acetate. This reaction yields N-BPT in a relatively pure form.
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-21(24,15-22-20(23)14-19-8-5-13-25-19)18-11-9-17(10-12-18)16-6-3-2-4-7-16/h2-13,24H,14-15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSPEIQQMCZYDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=CS1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B6501669.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6501680.png)
![3-[(pyridin-2-yl)methyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6501685.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6501690.png)
![5-bromo-2-chloro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]benzamide](/img/structure/B6501694.png)
![4-fluoro-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-2-methylbenzene-1-sulfonamide](/img/structure/B6501700.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6501703.png)
![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B6501717.png)
![3-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-1-(thiophen-2-yl)urea](/img/structure/B6501720.png)
![N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6501732.png)

![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B6501749.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501751.png)
![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-(2-chlorophenyl)ethanediamide](/img/structure/B6501759.png)